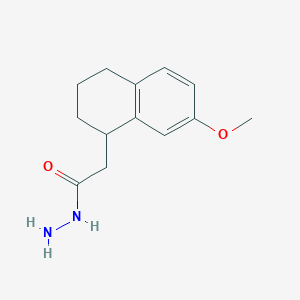
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide is a chemical compound with the molecular formula C13H17NO2 It is a derivative of naphthalene, characterized by the presence of a methoxy group and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Acetylation: The starting material undergoes acetylation to form 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetone.
Hydrazide Formation: The acetone derivative is then reacted with hydrazine hydrate under reflux conditions to yield the desired acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various alcohols or amines.
科学的研究の応用
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The methoxy group and acetohydrazide moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride: Used in the synthesis of antidepressants.
2-(7-Methoxynaphthalen-1-yl)acetamide: Utilized in the synthesis of melatonin analogs.
MHTP (2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol): Known for its anti-inflammatory activity.
Uniqueness
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group and an acetohydrazide moiety makes it a versatile compound for various applications.
特性
CAS番号 |
5454-89-7 |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC名 |
2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide |
InChI |
InChI=1S/C13H18N2O2/c1-17-11-6-5-9-3-2-4-10(12(9)8-11)7-13(16)15-14/h5-6,8,10H,2-4,7,14H2,1H3,(H,15,16) |
InChIキー |
COFHBMQTULHTRL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCCC2CC(=O)NN)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


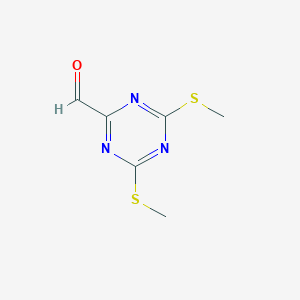
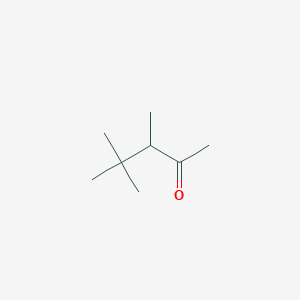

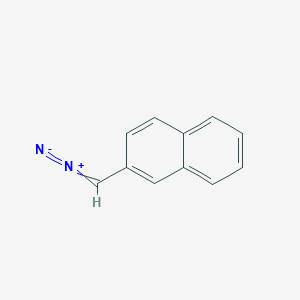
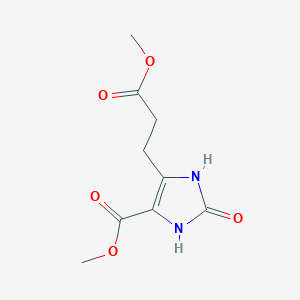
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
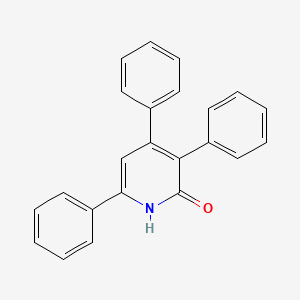
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)


